2-Fluoro-4-iodo-3,5-dimethylpyridine

Vue d'ensemble

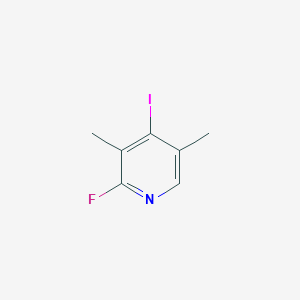

Description

2-Fluoro-4-iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H7FIN It is a derivative of pyridine, characterized by the presence of fluorine, iodine, and two methyl groups attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3,5-dimethylpyridine typically involves the halogenation of 3,5-dimethylpyridine. One common method includes the use of n-butyllithium and diisopropylamine in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is carried out at low temperatures, around -18°C, followed by the addition of iodine and fluorine sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of inert gases such as nitrogen or argon is essential to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-iodo-3,5-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

2-Fluoro-4-iodo-3,5-dimethylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-iodo-3,5-dimethylpyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Difluoro-3-iodopyridine

- 2-Fluoro-4-iodo-5-methylpyridine

Uniqueness

2-Fluoro-4-iodo-3,5-dimethylpyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Activité Biologique

2-Fluoro-4-iodo-3,5-dimethylpyridine is a halogenated pyridine derivative that exhibits significant biological activity, primarily due to its structural characteristics which allow it to interact with various biological macromolecules. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFIN. The compound features a pyridine ring substituted with fluorine and iodine atoms, along with two methyl groups at the 3 and 5 positions. This unique substitution pattern enhances its reactivity and binding affinity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFIN |

| Molecular Weight | 229.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The presence of halogens (fluorine and iodine) plays a crucial role in modulating the compound's reactivity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have highlighted the potential of this compound in drug development. For example:

- In Vitro Studies : Research indicates that this compound can inhibit certain cancer cell lines by targeting specific molecular pathways associated with cell proliferation and survival.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the halogen substituents can significantly affect the compound's potency and selectivity against various targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit a specific enzyme involved in inflammatory responses. The findings indicated that it could reduce inflammatory markers in vitro, supporting its potential application in treating inflammatory diseases.

Applications

The unique properties of this compound lend themselves to various applications:

- Medicinal Chemistry : As a scaffold for developing new pharmaceuticals targeting specific diseases.

- Biological Research : Used as a tool compound to study enzyme functions and receptor interactions.

Propriétés

IUPAC Name |

2-fluoro-4-iodo-3,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQKRZFLGRUHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1I)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.